

# "Chrome alum" solubility in water at different temperatures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | Chromium potassium sulfate<br>dodecahydrate |
| Cat. No.:      | B147927                                     |

[Get Quote](#)

## Solubility of Chrome Alum in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chrome alum (potassium chromium(III) sulfate dodecahydrate,  $KCr(SO_4)_2 \cdot 12H_2O$ ) in water at various temperatures. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents visual representations of the underlying chemical processes and experimental workflows.

## Quantitative Solubility Data

The solubility of chrome alum in water is influenced by temperature and the crystalline form of the salt. The dodecahydrate form is soluble, while the anhydrous form is reportedly insoluble. It is crucial to note that the dissolution of chrome alum in water is a time-dependent process due to the complex equilibria between different aquated chromium(III) species in solution.<sup>[1]</sup>

A notable characteristic of aqueous chrome alum solutions is the transition from a violet color to green upon heating, typically above 50°C.<sup>[2]</sup> This change is attributed to the formation of different chromium(III) complexes, which can affect solubility measurements and the ability of the salt to crystallize.

The following table summarizes the available quantitative data on the solubility of chrome alum dodecahydrate in water at various temperatures. Discrepancies in reported values at similar temperatures may be attributed to different experimental methodologies and equilibration times.

| Temperature (°C) | Solubility (g/100 mL H <sub>2</sub> O) | Solubility (g/L) | Notes                                                                |
|------------------|----------------------------------------|------------------|----------------------------------------------------------------------|
| 0                | 3.9 (g/100g H <sub>2</sub> O)          | -                |                                                                      |
| 15               | 24                                     | -                | <a href="#">[3]</a>                                                  |
| 18               | -                                      | 208.5            | Measured after 19 hours. <a href="#">[1]</a>                         |
| 18               | -                                      | 225.8            | Measured after 14 days. <a href="#">[1]</a>                          |
| 18               | -                                      | 282.2            | Measured after 97 days, approaching equilibrium. <a href="#">[1]</a> |
| 20               | 12.5                                   | 125              | <a href="#">[4]</a>                                                  |
| 20               | 24                                     | 240              | <a href="#">[2]</a>                                                  |
| 20               | -                                      | 250              |                                                                      |

## Experimental Protocols for Solubility Determination

Accurate determination of chrome alum solubility requires careful consideration of the slow solution equilibria. The following is a generalized protocol based on standard methods for determining the solubility of hydrated salts, adapted to address the specific properties of chrome alum.

## Materials

- Chrome alum (potassium chromium(III) sulfate dodecahydrate), analytical grade
- Distilled or deionized water

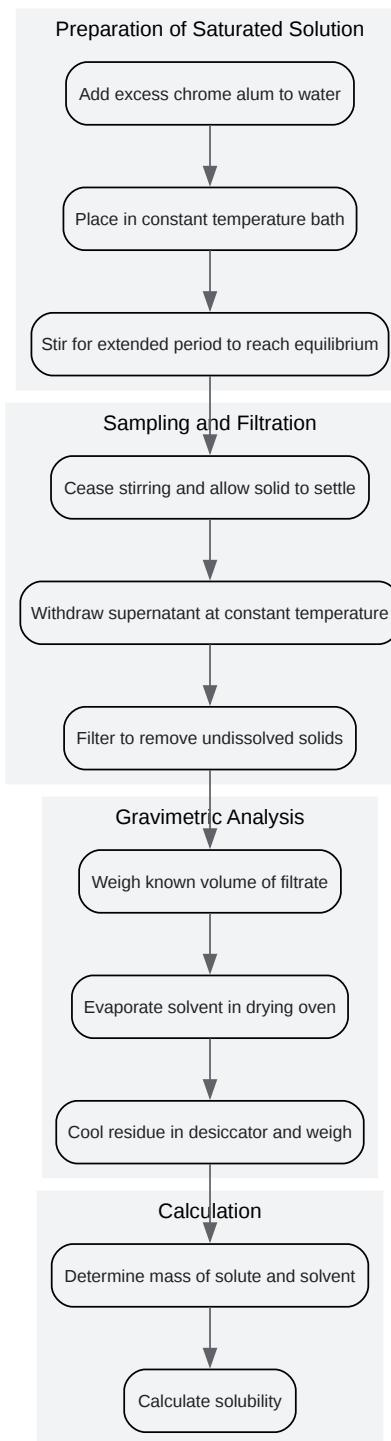
- Constant temperature water bath or incubator
- Magnetic stirrer and stir bars
- Calibrated thermometer
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
- Drying oven
- Desiccator

## Gravimetric Method for Isothermal Solubility Determination

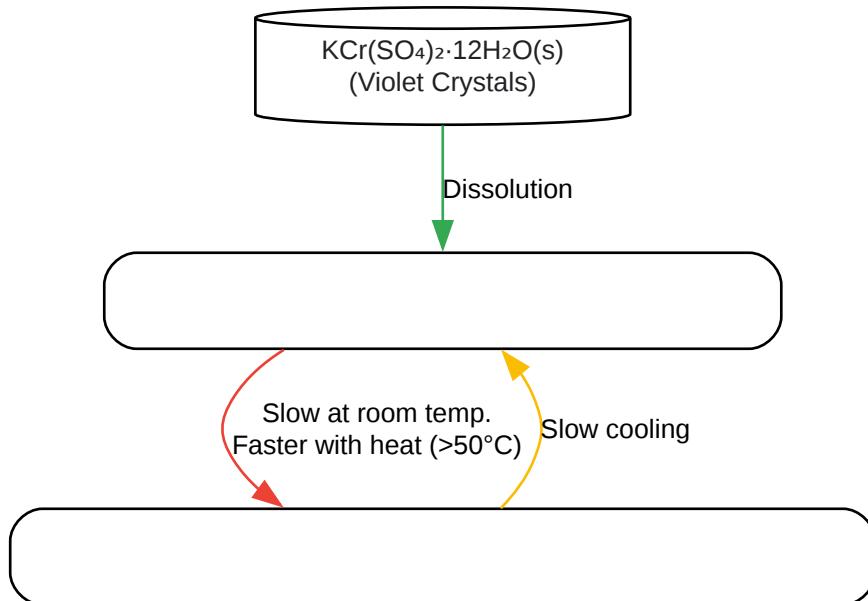
This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in a known mass of the solution.

- Preparation of Saturated Solution:
  - Add an excess amount of chrome alum crystals to a known volume of distilled water in a sealed container. The presence of undissolved crystals is essential to ensure saturation.
  - Place the container in a constant temperature water bath set to the desired temperature.
  - Stir the solution continuously using a magnetic stirrer to facilitate dissolution and equilibration.
  - Allow the solution to equilibrate for an extended period. Given the slow kinetics of the violet-to-green transition, an equilibration time of several days is recommended, especially at elevated temperatures, to obtain a stable solubility value.[1]
- Sample Withdrawal and Filtration:

- Once equilibrium is reached, cease stirring and allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.
- Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.


- Gravimetric Analysis:
  - Accurately weigh a clean, dry evaporating dish.
  - Transfer a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.
  - Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of chrome alum (melting point is approximately 89°C).[4][5] A temperature of around 70-80°C is advisable.
  - Once the solvent is fully evaporated, place the evaporating dish containing the dry chrome alum residue in a desiccator to cool to room temperature.
  - Weigh the evaporating dish with the residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved chrome alum.
- Calculation of Solubility:
  - The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved chrome alum.
  - Solubility is then calculated as the mass of dissolved chrome alum per 100 mL or 100 g of the solvent.

## Visualizing Methodologies and Concepts


### Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of chrome alum solubility using the gravimetric method.

## Experimental Workflow for Chrome Alum Solubility Determination



## Simplified Aqueous Equilibria of Chrome Alum

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Chrome alum - Sciencemadness Wiki [sciemadness.org]
- 2. Chrome alum - Wikipedia [en.wikipedia.org]
- 3. Chromium potassium sulfate dodecahydrate | 7788-99-0 [amp.chemicalbook.com]
- 4. studyguides.com [studyguides.com]
- 5. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. ["Chrome alum" solubility in water at different temperatures]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147927#chrome-alum-solubility-in-water-at-different-temperatures>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)